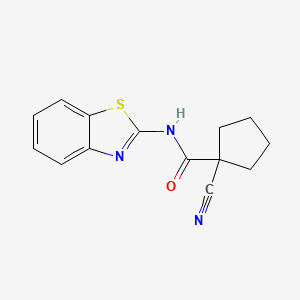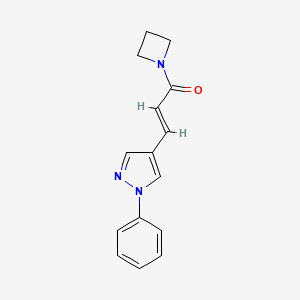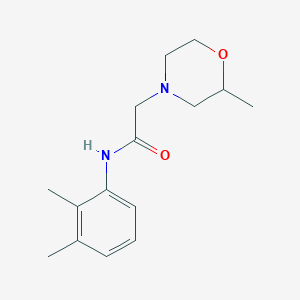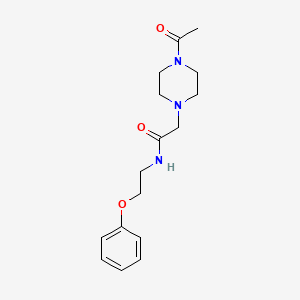
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide, also known as BTCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of certain enzymes involved in cancer progression and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide has been found to exert various biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in apoptosis and to decrease the expression of genes involved in cell proliferation. N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide has also been found to reduce the levels of inflammatory cytokines and to improve insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide is its potential as a therapeutic agent for various diseases. It has been found to exhibit potent anticancer, antidiabetic, and anti-inflammatory properties, making it a promising candidate for drug development. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide. One area of interest is the development of novel N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide. Additionally, the potential of N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide involves the reaction of 2-aminobenzothiazole with cyclopentanone in the presence of a cyanating agent. The reaction proceeds under mild conditions and yields N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Furthermore, it has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-9-14(7-3-4-8-14)12(18)17-13-16-10-5-1-2-6-11(10)19-13/h1-2,5-6H,3-4,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDOKHDTAAWUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-cyanocyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)